molecular formula C23H27N3O2S B2582232 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1049368-86-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No. B2582232
CAS RN: 1049368-86-6
M. Wt: 409.55
InChI Key: FKCIRRVIBJHYOP-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H27N3O2S and its molecular weight is 409.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide have been synthesized and characterized for various purposes, including antimicrobial studies. For instance, novel compounds with structural similarities have been synthesized and shown to exhibit significant antimicrobial activity against various bacteria and fungi, demonstrating their potential use in developing new antimicrobial agents (S. Vanparia et al., 2010).

Anticancer and Apoptotic Effects

Similar sulfonamide derivatives have been synthesized and evaluated for their anticancer activity, showing promising results. These compounds were found to induce apoptosis in cancer cells, suggesting their potential application in cancer therapy (A. Cumaoğlu et al., 2015).

Enzyme Inhibition

Isoquinolinesulfonamides have been studied for their ability to inhibit various enzymes, including human carbonic anhydrases, which are involved in several physiological and pathological processes. This inhibition indicates potential therapeutic applications for diseases associated with these enzymes (P. Mader et al., 2011).

Synthesis of N-Heteroaromatic Compounds

Methods have been developed for synthesizing N-containing heterocycles, which are crucial for pharmaceuticals and agrochemicals. These synthetic methods, involving reactions such as the cyclocarbonylative Sonogashira, offer pathways to create a wide range of biologically active compounds (L. Aronica et al., 2016).

DNA Interaction and ADMET Analysis

Studies have also focused on the interaction of sulfonamide derivatives with DNA, indicating potential applications in understanding drug-DNA interactions and designing drugs with specific mechanisms of action. Additionally, in-silico ADMET analysis provides insights into the drug-likeness and pharmacokinetic properties of these compounds (R. Kharwar et al., 2021).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-18-7-5-10-21(15-18)29(27,28)24-16-23(22-11-6-13-25(22)2)26-14-12-19-8-3-4-9-20(19)17-26/h3-11,13,15,23-24H,12,14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCIRRVIBJHYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.